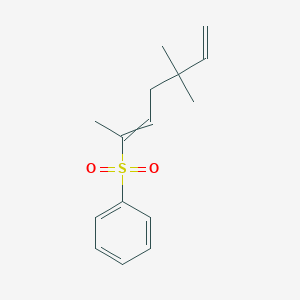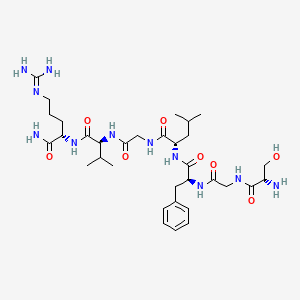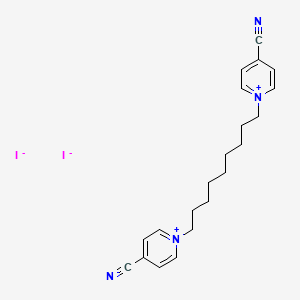
Manganese, chloro(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese, chloro(4-methoxyphenyl)- is a chemical compound that features manganese coordinated to a chloro and a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese, chloro(4-methoxyphenyl)- typically involves the reaction of manganese salts with 4-methoxyphenyl chloride under controlled conditions. One common method involves the use of manganese(II) chloride and 4-methoxyphenyl magnesium bromide in a Grignard reaction, followed by chlorination to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese(II) species.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Manganese oxides and 4-methoxybenzoic acid.
Reduction: Manganese(II) chloride and 4-methoxyphenylmethane.
Substitution: Various substituted 4-methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Manganese, chloro(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which manganese, chloro(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nickel, chloro(4-methoxyphenyl)-: Similar structure but with nickel instead of manganese.
Copper, chloro(4-methoxyphenyl)-: Copper-based analog with different catalytic properties.
Iron, chloro(4-methoxyphenyl)-: Iron-based compound with distinct redox behavior.
Uniqueness
Manganese, chloro(4-methoxyphenyl)- is unique due to its specific coordination chemistry and reactivity.
Propiedades
Número CAS |
192887-50-6 |
|---|---|
Fórmula molecular |
C7H7ClMnO |
Peso molecular |
197.52 g/mol |
Nombre IUPAC |
chloromanganese(1+);methoxybenzene |
InChI |
InChI=1S/C7H7O.ClH.Mn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FALSIYLTTYAFGO-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=[C-]C=C1.Cl[Mn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
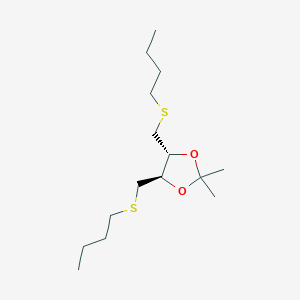
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

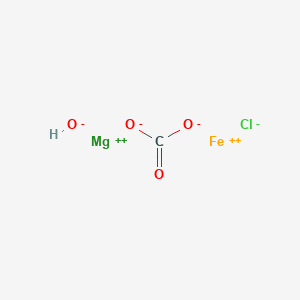
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
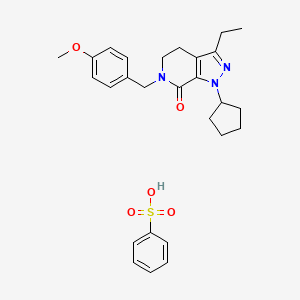
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)

